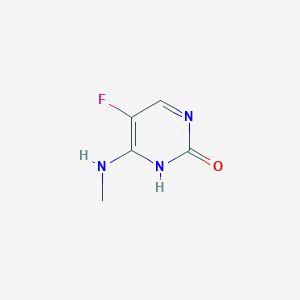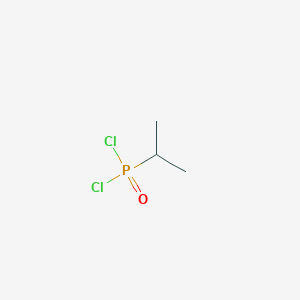
5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one
Description
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves condensation reactions, cyclization processes, and specific substitutions to introduce functional groups such as fluorine or methylamino. For instance, a practical synthesis approach for related compounds has been described, where palladium-catalyzed cyanation/reduction sequences and selective chlorination techniques are employed to introduce complex moieties (Wang et al., 2006).
Molecular Structure Analysis
The structure of pyrimidinones is characterized by the presence of a pyrimidine ring, which can be modified with various substituents leading to significant changes in molecular geometry and electronic distribution. Crystallographic studies and quantum chemical calculations can provide detailed insights into the conformation, intermolecular interactions, and potential reactive sites of such compounds (Gandhi et al., 2016).
Scientific Research Applications
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, including 5-Fluorouracil (5-FU), have been central to cancer chemotherapy due to their ability to perturb nucleic acid dynamics and structure. Developments in fluorine chemistry have enhanced the precision in using FPs for treating cancer. Beyond their established role in inhibiting thymidylate synthase (TS), recent studies have uncovered new targets for FPs. These include RNA modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase, which are implicated in 5-FU cytotoxicity. Additionally, DNA topoisomerase 1 (Top1) has been identified as a mediator of FP anti-tumor activity, revealing new mechanisms by which FPs inhibit RNA- and DNA-modifying enzymes. The use of polymeric FPs may enable more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).
Synthesis and Application of Pyrimidine Scaffolds
The pyranopyrimidine core, a derivative of pyrimidin-2(1H)-one, is crucial for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Among its isomers, 5H-pyrano[2,3-d]pyrimidine scaffolds have been intensively investigated for their wide range of applicability. The development of this core structure has been challenging due to its structural complexity. Recent reviews have covered the synthetic pathways employed for developing substituted pyrano/pyrimidin-2-one derivatives using various hybrid catalysts, indicating the scaffold's significant potential for the development of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).
Pharmacogenetics and Fluoropyrimidine Therapy Personalization
The field of pharmacogenetics has shown promising tools for therapy individualization, especially concerning antifolate and fluoropyrimidine agents like methotrexate (MTX) and 5-FU. Genetic polymorphisms, particularly in the 5,10-methylenetetrahydrofolate reductase (MTHFR) gene, have been associated with alterations in enzyme activity and the distribution of intracellular folate, impacting the efficacy and toxicity of these agents. However, clinical applications of these findings remain limited, suggesting a need for further exploration and validation to optimize treatment strategies (De Mattia & Toffoli, 2009).
properties
IUPAC Name |
5-fluoro-6-(methylamino)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-7-4-3(6)2-8-5(10)9-4/h2H,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCIGERYCJXKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326331 | |
| Record name | 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one | |
CAS RN |
1597-37-1 | |
| Record name | 5-Fluoro-6-(methylamino)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1597-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 527092 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC527092 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















